molecular formula C16H16O4 B7959999 Methyl 3-methoxy-5-(4-methoxyphenyl)benzoate

Methyl 3-methoxy-5-(4-methoxyphenyl)benzoate

Cat. No.: B7959999
M. Wt: 272.29 g/mol
InChI Key: HQAKVKWSFWWACH-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-5-(4-methoxyphenyl)benzoate is an organic compound with the molecular formula C16H16O4 It is a derivative of benzoic acid, featuring methoxy groups at the 3 and 4 positions of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methoxy-5-(4-methoxyphenyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-methoxy-5-(4-methoxyphenyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the Suzuki-Miyaura cross-coupling reaction, where 3-methoxy-5-bromobenzoic acid is coupled with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is performed under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-5-(4-methoxyphenyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 3-methoxy-5-(4-methoxyphenyl)benzoic acid.

    Reduction: Formation of 3-methoxy-5-(4-methoxyphenyl)benzyl alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Methyl 3-methoxy-5-(4-methoxyphenyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-methoxy-5-(4-methoxyphenyl)benzoate involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then exert its biological effects through various pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methoxy-4-(4-methoxyphenyl)benzoate
  • Methyl 3-methoxy-5-(4-methylphenyl)benzoate
  • Methyl 3-methoxy-5-(4-hydroxyphenyl)benzoate

Uniqueness

Methyl 3-methoxy-5-(4-methoxyphenyl)benzoate is unique due to the specific positioning of the methoxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of two methoxy groups enhances its solubility in organic solvents and can modulate its interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 3-methoxy-5-(4-methoxyphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-14-6-4-11(5-7-14)12-8-13(16(17)20-3)10-15(9-12)19-2/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAKVKWSFWWACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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